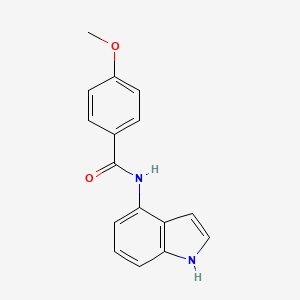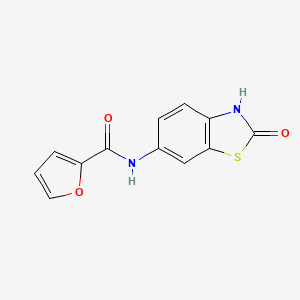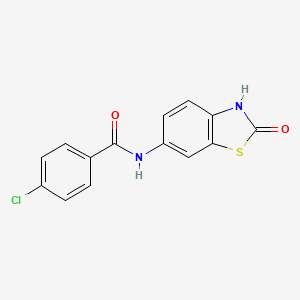
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid, also known as CP-724714, is a small molecule inhibitor of the tyrosine kinase receptor for the epidermal growth factor (EGFR). It was first discovered by Pfizer in 2005 and has since been studied for its potential in cancer treatment.
Mécanisme D'action
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid works by inhibiting the tyrosine kinase receptor for the epidermal growth factor (EGFR). This receptor is overexpressed in many types of cancer and plays a key role in tumor growth and progression. By inhibiting this receptor, 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumor cells and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the activation of several signaling pathways involved in cancer growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is that it has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other types of cancer treatments. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid. One area of interest is in combination therapy, where 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid is used in conjunction with other cancer treatments to enhance their effectiveness. Another area of interest is in the development of new analogues of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid with improved potency and selectivity for the EGFR receptor. Finally, there is interest in studying the potential of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid in other types of cancer, such as colorectal cancer and head and neck cancer.
Méthodes De Synthèse
The synthesis of 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid involves several steps, including the reaction of 2-cyclopentylacetonitrile with ethyl chloroformate to form 2-cyclopentylacetyl chloride. This is then reacted with 2-aminobenzophenone to form the intermediate compound, which is further reacted with sodium cyanoborohydride and acetic acid to yield 1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid.
Applications De Recherche Scientifique
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid has been extensively studied for its potential in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC). It has also been studied for its potential in the treatment of other types of cancer, including breast cancer and pancreatic cancer.
Propriétés
IUPAC Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-16(11-12-5-1-2-6-12)18-10-4-8-13-14(17(20)21)7-3-9-15(13)18/h3,7,9,12H,1-2,4-6,8,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYPXCZASMFZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC3=C(C=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyclopentylacetyl)-3,4-dihydro-2H-quinoline-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

![5-(4-fluorophenyl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561538.png)
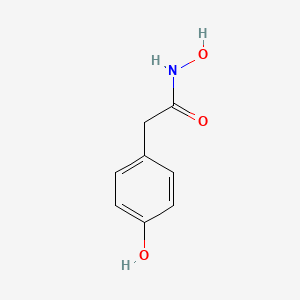
![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
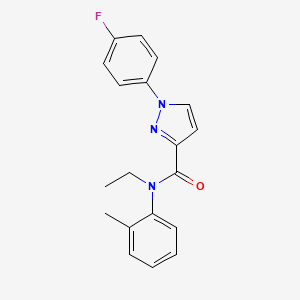
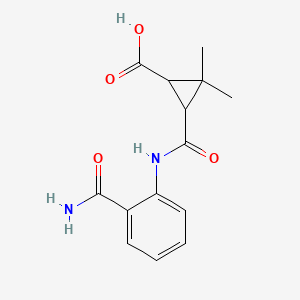

![N,N'-bis[2-(2-fluorophenoxy)ethyl]isophthalamide](/img/structure/B7561607.png)
